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Cat. No.: B136468 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This document provides a comprehensive protocol for the synthesis of 2-(3-
methoxyphenoxy)ethanamine, a valuable intermediate in pharmaceutical and medicinal

chemistry. The synthesis is a two-step process beginning with the Williamson ether synthesis of

N-Boc-2-(3-methoxyphenoxy)ethanamine from 3-methoxyphenol and N-Boc-2-

chloroethylamine, followed by the acidic deprotection of the tert-butoxycarbonyl (Boc) group to

yield the final product. Detailed experimental procedures, reagent information, and data are

presented to ensure reproducibility and success in a laboratory setting.

Introduction
The Williamson ether synthesis is a robust and widely used method for the preparation of

symmetrical and unsymmetrical ethers. The reaction proceeds via an SN2 mechanism,

involving the reaction of an alkoxide or phenoxide with a primary alkyl halide. In the synthesis

of 2-(3-methoxyphenoxy)ethanamine, the amine functionality of the alkyl halide must be

protected to prevent it from competing with the phenoxide as a nucleophile. The tert-

butoxycarbonyl (Boc) group is an ideal protecting group for this purpose due to its stability

under the basic conditions of the Williamson ether synthesis and its facile removal under acidic

conditions. This application note provides a detailed, step-by-step protocol for this two-step

synthesis.
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Data Presentation
A summary of the physical and chemical properties of the key reactants and the final product is

provided in the table below for easy reference.

Compound
Name

Molecular
Formula

Molecular
Weight (
g/mol )

Boiling
Point (°C)

Density
(g/mL)

CAS
Number

3-

Methoxyphen

ol

C₇H₈O₂ 124.14
113-115 °C at

5 mmHg
1.131 150-19-6

N-Boc-2-

chloroethyla

mine

C₇H₁₄ClNO₂ 179.64 Not available Not available 71999-74-1

2-(3-

Methoxyphen

oxy)ethanami

ne

C₉H₁₃NO₂ 167.21 Not available Not available 6487-86-1

Reaction Scheme
The overall two-step synthesis of 2-(3-methoxyphenoxy)ethanamine is depicted below. The

first step is the Williamson ether synthesis to form the Boc-protected intermediate, followed by

the acid-catalyzed deprotection to yield the final amine.
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Step 1: Williamson Ether Synthesis

Step 2: Boc Deprotection

3-Methoxyphenol

+

N-Boc-2-chloroethylamine

NaH

DMF

N-Boc-2-(3-methoxyphenoxy)ethanamine N-Boc-2-(3-methoxyphenoxy)ethanamine
 RT, 12h

+

4M HCl in Dioxane

2-(3-Methoxyphenoxy)ethanamine
 RT, 2h

Click to download full resolution via product page

Caption: Overall reaction scheme for the synthesis of 2-(3-Methoxyphenoxy)ethanamine.

Experimental Protocols
Step 1: Williamson Ether Synthesis of N-Boc-2-(3-
methoxyphenoxy)ethanamine
Materials:

3-Methoxyphenol

Sodium hydride (NaH), 60% dispersion in mineral oil

N-Boc-2-chloroethylamine

Anhydrous N,N-Dimethylformamide (DMF)

Diethyl ether
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Saturated aqueous sodium bicarbonate solution

Brine (saturated aqueous sodium chloride solution)

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask

Magnetic stirrer and stir bar

Septum and needles

Separatory funnel

Rotary evaporator

Procedure:

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium

hydride (1.2 equivalents).

Add anhydrous DMF to the flask and cool the suspension to 0 °C in an ice bath.

Slowly add a solution of 3-methoxyphenol (1.0 equivalent) in anhydrous DMF to the stirred

suspension of sodium hydride.

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for

an additional 30 minutes.

Add a solution of N-Boc-2-chloroethylamine (1.1 equivalents) in anhydrous DMF to the

reaction mixture.

Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by thin-

layer chromatography (TLC).

Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
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Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x

50 mL) and then with brine (1 x 50 mL).

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure using a rotary evaporator to obtain the crude N-Boc-2-(3-
methoxyphenoxy)ethanamine.

The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Deprotection of N-Boc-2-(3-
methoxyphenoxy)ethanamine
Materials:

N-Boc-2-(3-methoxyphenoxy)ethanamine

4M Hydrochloric acid (HCl) in 1,4-dioxane

Diethyl ether

Round-bottom flask

Magnetic stirrer and stir bar

Rotary evaporator

Procedure:

Dissolve the crude or purified N-Boc-2-(3-methoxyphenoxy)ethanamine (1.0 equivalent) in

a minimal amount of 1,4-dioxane in a round-bottom flask.

To the stirred solution, add 4M HCl in 1,4-dioxane (5-10 equivalents).

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC

until the starting material is consumed.

Upon completion, concentrate the reaction mixture under reduced pressure to remove the

solvent and excess HCl.
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To the residue, add diethyl ether to precipitate the hydrochloride salt of the product.

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-
(3-methoxyphenoxy)ethanamine hydrochloride.

To obtain the free amine, the hydrochloride salt can be dissolved in water and basified with a

suitable base (e.g., 1M NaOH) to a pH of >12, followed by extraction with an organic solvent

(e.g., dichloromethane or ethyl acetate). The organic extracts are then dried and

concentrated.

Experimental Workflow Visualization
The following diagram illustrates the key stages of the experimental workflow, from reaction

setup to the isolation of the final product.
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Williamson Ether Synthesis

Boc Deprotection

1. Prepare NaH suspension in DMF at 0°C

2. Add 3-methoxyphenol solution

3. Add N-Boc-2-chloroethylamine solution

4. Stir at room temperature for 12-16h

5. Quench with water

6. Extraction with diethyl ether

7. Wash with NaHCO3 and brine

8. Dry and concentrate

9. Purify by column chromatography (optional)

10. Dissolve Boc-protected intermediate

Proceed to Deprotection

11. Add 4M HCl in dioxane

12. Stir at room temperature for 2-4h

13. Concentrate the reaction mixture

14. Precipitate with diethyl ether

15. Filter and dry the hydrochloride salt

16. (Optional) Basify and extract to get free amine

Click to download full resolution via product page
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Caption: Flowchart of the experimental workflow for the synthesis of 2-(3-
Methoxyphenoxy)ethanamine.

Conclusion
The described two-step protocol provides a reliable and efficient method for the synthesis of 2-
(3-methoxyphenoxy)ethanamine. The use of a Boc protecting group allows for a clean

Williamson ether synthesis, and the subsequent deprotection under acidic conditions yields the

desired product. This protocol is well-suited for laboratory-scale synthesis and can be adapted

for the preparation of analogous compounds for research and development in the

pharmaceutical industry. Careful handling of reagents and adherence to the described

procedures are essential for obtaining high yields and purity.

To cite this document: BenchChem. [Application Notes and Protocols for the Synthesis of 2-
(3-Methoxyphenoxy)ethanamine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b136468#protocol-for-williamson-ether-synthesis-of-2-
3-methoxyphenoxy-ethanamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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